molecular formula C12H17ClN4O B3034967 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime CAS No. 261623-65-8

4-(3-Chlorophenyl)-1-Piperazineacetamidoxime

Cat. No.: B3034967
CAS No.: 261623-65-8
M. Wt: 268.74 g/mol
InChI Key: MRAAMUBGIXIHFJ-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, “3-Chlorophenylhydrazine hydrochloride” is classified as Acute Tox. 4; Resp. Sens. 1; H302, H334, which means it is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The future directions in the study of piperazine derivatives and similar compounds involve further exploration of their synthesis, properties, and potential applications . There is ongoing interest in developing new methods for the synthesis of these compounds and in studying their biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of piperazine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O/c13-10-2-1-3-11(8-10)17-6-4-16(5-7-17)9-12(14)15-18/h1-3,8,18H,4-7,9H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAAMUBGIXIHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=NO)N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698430
Record name [4-(3-Chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261623-65-8
Record name [4-(3-Chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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